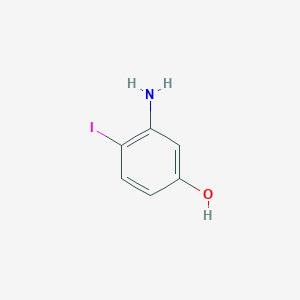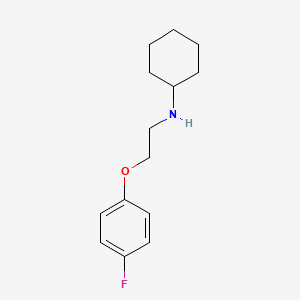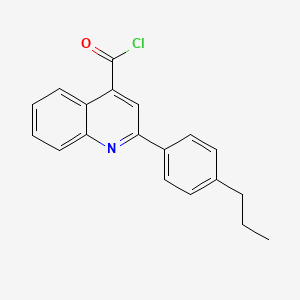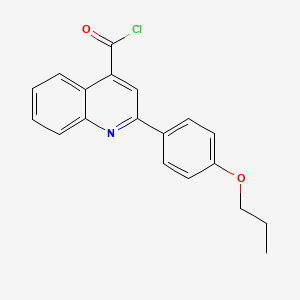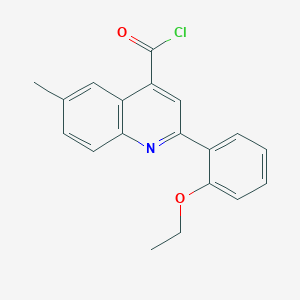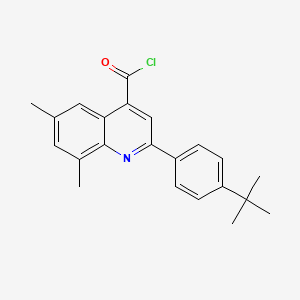
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves electrophilic substitution reactions . For instance, 4-tert-Butylbenzoyl chloride is used in the synthesis of 9,9’-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research has demonstrated various chemical synthesis and modification processes involving compounds structurally related to 2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride. One study highlights the easier preparation of 2,6-di-tert-butylphenyl derivatives through a series of reactions involving sodium phenolate and dimethyl sulfate, followed by reductive cleavage and acylation processes to produce key intermediate ketones and enol phosphates (Knorr, Rossmann, & Knittl, 2010). Another study focuses on the acid-catalyzed rearrangement of a related compound leading to the formation of a pentalene derivative, which was thoroughly characterized by 2D-correlation NMR and X-ray diffraction (Sayapin et al., 2018).
Photophysical Studies
In the realm of photophysical research, studies have been conducted on polypyridine ruthenium(II) complexes containing various ligands, showcasing the photochemical and thermal synthesis of these complexes and their potential applications in photodynamic therapy and solar energy conversion due to their unique luminescent properties (Bonnet et al., 2003). Furthermore, research on cyclometalated platinum(II) complexes has provided insights into the structural and luminescence studies, emphasizing the interactions that lead to their luminescent behavior, which is crucial for the development of OLED materials and sensors (Díez et al., 2010).
Organic Synthesis and Catalysis
The field of organic synthesis and catalysis has seen advancements with the development of novel methodologies for the synthesis of complex molecules. For instance, the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes has shown efficiency in producing esters, which are valuable intermediates in pharmaceutical and material sciences (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005). Another study presents the synthesis of Ir(III) complexes with aggregation-induced emission properties, offering potential applications in data security and the design of smart luminescent materials (Song et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, tert-Butyl acrylate, indicates that it is highly flammable, harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, toxic if inhaled, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c1-13-10-14(2)20-17(11-13)18(21(23)25)12-19(24-20)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCISGYITOMBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



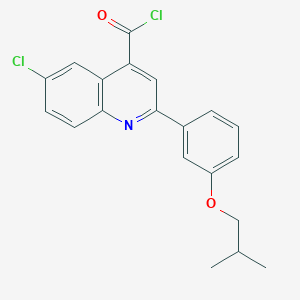
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393856.png)

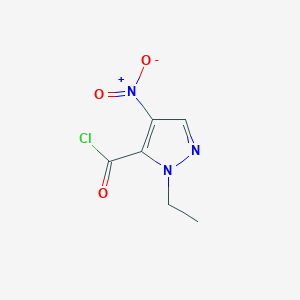
![5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393859.png)
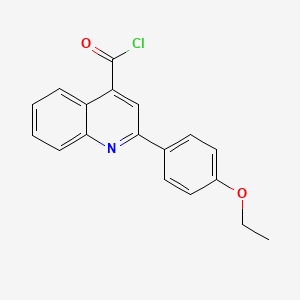
![4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B1393864.png)
